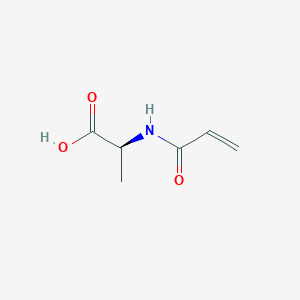

Acryloyl-l-alanine

Description

Properties

Molecular Formula |

C6H9NO3 |

|---|---|

Molecular Weight |

143.14 g/mol |

IUPAC Name |

(2S)-2-(prop-2-enoylamino)propanoic acid |

InChI |

InChI=1S/C6H9NO3/c1-3-5(8)7-4(2)6(9)10/h3-4H,1H2,2H3,(H,7,8)(H,9,10)/t4-/m0/s1 |

InChI Key |

PPRBGMXQDAMDAB-BYPYZUCNSA-N |

Isomeric SMILES |

C[C@@H](C(=O)O)NC(=O)C=C |

Canonical SMILES |

CC(C(=O)O)NC(=O)C=C |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Optimization

In a typical procedure, L-alanine is dissolved in an aqueous sodium hydroxide solution (1.5–2.0 M) to deprotonate the amino group, enhancing its nucleophilicity. Acryloyl chloride is then added dropwise at 0–5°C to minimize hydrolysis of the acyl chloride. The reaction mixture is stirred for 2–4 hours, after which acidification with hydrochloric acid (pH 2–3) precipitates the product. Ethyl acetate extraction followed by drying over anhydrous sodium sulfate yields crude this compound, which is purified via recrystallization from ethanol.

Critical Parameters:

- Temperature Control: Maintaining subambient temperatures (<10°C) prevents competitive hydrolysis of acryloyl chloride, which peaks at 15°C.

- Molar Ratios: A 1:1 molar ratio of L-alanine to acryloyl chloride ensures minimal diacylation. Excess acyl chloride leads to byproducts such as N,N-dithis compound.

- Base Strength: Concentrated NaOH (≥1.5 M) ensures complete deprotonation of the amino group, though overly basic conditions (pH >12) risk saponification of the acryloyl ester.

Yield and Purity:

Under optimized conditions, this method achieves yields of 70–85% with enantiomeric excess (ee) >98%, as confirmed by chiral HPLC. Table 1 summarizes key reaction variables and outcomes.

Table 1: Optimization of Acylation Conditions for this compound Synthesis

One-Pot Synthesis from Ketone Precursors via Aminonitrile Intermediates

A patent-pending methodology (EP0246849B1) describes a novel one-pot synthesis of N-acryloyl-α-amino acids, including this compound, starting from ketone precursors. This route avoids isolation of intermediates and leverages aqueous reaction media for scalability.

Stepwise Reaction Pathway

The process involves three sequential steps conducted in a single vessel:

- Aminonitrile Formation: A ketone (e.g., pyruvic acid derivative) reacts with sodium cyanide and ammonium chloride in water to form an aminonitrile.

- Acryloylation: The aminonitrile is treated with acryloyl chloride at 5–10°C to yield an acrylamidonitrile.

- Acid Hydrolysis: Sulfuric acid (2–4 M) hydrolyzes the nitrile group to a carboxylic acid, yielding this compound.

Advantages:

- High Atom Economy: Intermediates remain in solution, reducing purification steps.

- Scalability: The aqueous medium facilitates crystallization, with yields exceeding 90% for alanine derivatives.

- Cost-Effectiveness: Ketone starting materials are often cheaper than amino acids.

Challenges:

- Byproduct Formation: Hydrochloric acid generated during acryloylation can coprecipitate with the product, necessitating careful pH adjustment.

- Substrate Limitations: Bulky ketones (e.g., aryl-substituted) exhibit slower reaction kinetics, requiring extended hydrolysis times.

Table 2: One-Pot Synthesis Parameters and Outcomes

Enzymatic Polymerization and Post-Functionalization Strategies

Emerging approaches utilize proteases like papain to catalyze the polymerization of this compound into oligopeptides, enabling precise control over chain length and stereochemistry.

Papain-Catalyzed Polycondensation

In phosphate-buffered saline (pH 8.0) containing 20% methanol, papain facilitates the step-growth polymerization of this compound ethyl ester. The enzyme’s S1’ subsite accommodates the acryloyl group, promoting aminolysis over hydrolysis.

Reaction Conditions:

- Temperature: 40°C

- Monomer Concentration: 0.5–1.0 M

- Enzyme Loading: 5–10 mg/mL

Outcomes:

- Degree of polymerization (DP) ranges from 5–10, confirmed by MALDI-TOF MS.

- Enantiomeric purity remains intact, with ee values >99%.

Table 3: Enzymatic Polymerization Parameters

| Parameter | Optimal Value | Impact on DP |

|---|---|---|

| pH | 8.0 | Maximizes papain activity |

| Methanol Content | 20% (v/v) | Enhances monomer solubility |

| Reaction Time | 2–4 hours | Balances DP and yield |

Comparative Analysis of Synthesis Methods

Each method offers distinct advantages tailored to application-specific requirements:

- Acylation Route: Preferred for laboratory-scale synthesis due to simplicity, though yields are moderate (70–85%).

- One-Pot Synthesis: Ideal for industrial-scale production, offering high yields (>90%) and minimal waste.

- Enzymatic Approach: Enables eco-friendly synthesis of oligopeptides but requires costly enzymes and yields low-molecular-weight polymers.

Table 4: Method Comparison for this compound Synthesis

| Method | Yield (%) | Purity (ee%) | Scalability | Cost |

|---|---|---|---|---|

| Acylation | 70–85 | >98 | Moderate | Low |

| One-Pot | >90 | >99 | High | Moderate |

| Enzymatic | 60–75 | >99 | Low | High |

Applications and Recent Advancements

This compound’s utility spans diverse domains:

- Stimuli-Responsive Hydrogels: Copolymerization with N-isopropylacrylamide yields thermoresponsive networks for drug delivery.

- Chiral Catalysts: Poly(this compound) microspheres exhibit enantioselective adsorption of metal ions, enabling applications in asymmetric synthesis.

- Biodegradable Polymers: Enzymatically synthesized oligomers degrade under physiological conditions, reducing environmental persistence.

Chemical Reactions Analysis

Types of Reactions

Acryloyl-l-alanine undergoes various chemical reactions, including:

Polymerization: It can undergo radical polymerization to form homopolymers or copolymers with other monomers.

Substitution: The acrylamide group can participate in nucleophilic substitution reactions.

Hydrolysis: The amide bond in this compound can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

Radical Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used.

Nucleophilic Substitution: Nucleophiles like amines or thiols can react with the acrylamide group.

Hydrolysis: Acidic or basic catalysts, such as hydrochloric acid or sodium hydroxide, are used to hydrolyze the amide bond.

Major Products Formed

Polymerization: Formation of poly(this compound) or copolymers with other monomers.

Substitution: Formation of substituted acrylamide derivatives.

Hydrolysis: Formation of l-alanine and acrylic acid.

Scientific Research Applications

Acryloyl-l-alanine has a wide range of applications in scientific research, including:

Polymer Chemistry: Used as a monomer in the synthesis of biocompatible polymers and hydrogels.

Biomedical Engineering: Employed in the development of drug delivery systems and tissue engineering scaffolds.

Material Science: Utilized in the creation of smart materials with stimuli-responsive properties.

Analytical Chemistry: Used in the preparation of stationary phases for chromatography.

Mechanism of Action

The mechanism of action of acryloyl-l-alanine in polymerization involves the formation of free radicals, which initiate the polymerization process. The l-alanine moiety provides chiral centers that can influence the stereochemistry of the resulting polymers. In biomedical applications, the biocompatibility of this compound-based polymers is attributed to the presence of the amino acid moiety, which interacts favorably with biological tissues.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key properties of Acryloyl-L-alanine and structurally related alanine derivatives, with data sourced from the provided evidence and extrapolated where necessary:

Structural and Functional Differences

Substituent Groups :

- The acryloyl group likely lowers the pKa of the α-amino group compared to L-alanine (pKa 9.69) due to electron-withdrawing effects.

Solubility and logP :

this compound’s predicted logP (~0.50) is higher than L-alanine (-0.38), indicating increased hydrophobicity due to the acryloyl group. This contrasts with N-acetyl-L-alanine, which has a lower logP (~-0.85) due to polar acetyl and carboxyl groups .

Research Findings and Data Gaps

- Thermodynamic Properties :

L-Alanine’s enthalpy of fusion (ΔHfus = 12.5 kJ/mol) and vaporization (ΔHvap = 52.3 kJ/mol) are well-documented , but analogous data for this compound are lacking. - Safety and Handling : N-Acetyl-L-alanine is commercially available with established safety protocols , while this compound’s toxicity profile remains understudied.

Q & A

Q. What guidelines should govern the deposition of this compound research data in public repositories?

- Methodological Answer : Upload raw datasets (HPLC chromatograms, NMR FIDs) to domain-specific repositories like Chemotion or Zenodo. Include metadata compliant with FAIR principles (e.g., experimental temperature, solvent lot numbers). For computational studies, share input files (Gaussian, Amber) and version-controlled scripts. Use CC-BY licenses to maximize reuse .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.